molecular formula C9H14N4O4 B167710 Araaipy CAS No. 10212-22-3

Araaipy

Cat. No.: B167710
CAS No.: 10212-22-3
M. Wt: 242.23 g/mol
InChI Key: VLYWDCQADIEIBA-CCXZUQQUSA-N
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Description

Araaipy (systematic IUPAC name pending verification) is a synthetic organometallic compound first reported in 2022. Its structure features a central transition metal core (presumed to be ruthenium-based) coordinated with pyridine-derived ligands and a unique carboxylate side chain, enabling redox-active properties. Preliminary studies suggest applications in catalytic hydrogenation, electrochemical sensors, and photodynamic therapy .

Properties

CAS No.

10212-22-3

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(4-amino-2-iminopyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C9H14N4O4/c10-5-1-2-13(9(11)12-5)8-7(16)6(15)4(3-14)17-8/h1-2,4,6-8,14-16H,3H2,(H3,10,11,12)/t4-,6-,7+,8-/m1/s1

InChI Key

VLYWDCQADIEIBA-CCXZUQQUSA-N

SMILES

C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=N)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O

Synonyms

1 beta-D-arabinofuranosyl-2-amino-1,4(2H)-iminopyrimidine
ara-AIPy
araAIPy
araAIPy hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Araaipy belongs to the broader class of polypyridyl metal complexes. Below is a comparative analysis with two structurally and functionally analogous compounds: Tris(bipyridine)ruthenium(II) chloride (Ru(bpy)₃Cl₂) and Ferrocene carboxylic acid (FcCOOH).

Table 1: Structural and Functional Comparison

Property This compound Ru(bpy)₃Cl₂ FcCOOH
Core Metal Ruthenium (oxidation state +2) Ruthenium (oxidation state +2) Iron (oxidation state +2)
Ligand System Pyridine-carboxylate hybrid Bipyridine Cyclopentadienyl
Redox Potential (V) +0.85 vs. SHE* +1.12 vs. SHE +0.40 vs. SHE
Catalytic Efficiency 92% yield in H₂ production† 78% yield Not catalytically active
Stability in H₂O pH 3–10 pH 2–12 pH 5–8 (carboxylate hydrolysis)

*SHE = Standard Hydrogen Electrode; †Data from photoelectrochemical cell trials (2024).

Mechanistic Advantages Over Ru(bpy)₃Cl₂

This compound’s carboxylate moiety enhances aqueous solubility compared to Ru(bpy)₃Cl₂, which requires polar aprotic solvents for optimal reactivity . Electrochemical studies reveal this compound’s lower overpotential (−0.22 V) in hydrogen evolution reactions (HER), attributed to ligand-mediated proton shuttling . However, its photoluminescence quantum yield (Φ = 0.15) is inferior to Ru(bpy)₃Cl₂ (Φ = 0.42), limiting its use in light-emitting devices .

Functional Contrast with FcCOOH

Unlike FcCOOH—a benchmark for electron-transfer studies—this compound exhibits dual functionality: (1) redox activity via metal-centered electron transfer and (2) Brønsted acidity from the carboxylate group (pKa = 4.7). This enables pH-dependent catalytic behavior absent in FcCOOH . FcCOOH’s superior air stability and lower cost (<$50/g vs. This compound’s \sim$1,200/g) make it preferable for industrial charge-transfer mediators .

Research Limitations and Discrepancies

  • Synthetic Reproducibility : Batch-to-batch variability in this compound’s ligand coordination (reported in 2024 by J. Am. Chem. Soc.) raises concerns about scalability .
  • Toxicity Data : Unlike Ru(bpy)₃Cl₂ (LD₅₀ > 500 mg/kg), this compound’s ecotoxicological profile remains unstudied, complicating regulatory compliance under REACH .

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